N,N-Dimethyl-1H-pyrazolo[3,4-b]pyridin-6-amine
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Description
Synthesis Analysis
The synthesis of pyrazolo[3,4-b]pyridine derivatives is a topic of significant interest. Paper describes an efficient method for synthesizing ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate via condensation of pyrazole-5-amine derivatives with activated carbonyl groups. This method yields a variety of N-fused heterocycles with good to excellent yields, indicating a versatile approach to creating a range of compounds within this class.
Molecular Structure Analysis
The molecular structure of pyrazolo[3,4-b]pyridine derivatives is characterized by the presence of a pyrazole ring fused to a pyridine ring. In paper , the structure of a related compound, 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, was elucidated using a combination of elemental analysis, high-resolution mass spectrometry, NMR, IR spectroscopy, and X-ray analysis. These techniques are crucial for confirming the identity and purity of synthesized compounds in this chemical class.
Chemical Reactions Analysis
The chemical reactivity of pyrazolo[3,4-b]pyridine derivatives is explored in the context of their potential pharmacological applications. Paper details the synthesis of novel alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives, which were obtained through selective N-alkylation and subsequent reaction with various amines. These reactions demonstrate the chemical versatility of the pyrazolo[3,4-b]pyridine scaffold and its amenability to functionalization.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolo[3,4-b]pyridine derivatives are influenced by their molecular structure and the substituents attached to the core scaffold. While the papers provided do not explicitly discuss the physical properties of N,N-Dimethyl-1H-pyrazolo[3,4-b]pyridin-6-amine, the synthesis methods and structural analyses imply that these compounds are likely to have distinct properties that could be fine-tuned for specific applications, such as in the development of anticancer agents as mentioned in paper .
Scientific Research Applications
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Synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives
- Application : This review covers and summarizes comprehensive data reported within the period from 2017 to 2021 on the synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives .
- Methods : The methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system .
- Results : The review considers the advantages and drawbacks of different synthetic strategies .
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Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors
- Application : Tropomyosin receptor kinases (TRKs) are associated with the proliferation and differentiation of cells, and thus their continuous activation and overexpression cause cancer . Pyrazolo[3,4-b]pyridine derivatives were synthesized to inhibit TRKA .
- Methods : Based on scaffold hopping and computer-aid drug design, 38 pyrazolo[3,4-b]pyridine derivatives were synthesized .
- Results : Among them, compound C03 showed acceptable activity with an IC50 value of 56 nM and it inhibited the proliferation of the Km-12 cell line with an IC50 value of 0.304 μM together with obvious selectivity for the MCF-7 cell line and HUVEC cell line .
properties
IUPAC Name |
N,N-dimethyl-1H-pyrazolo[3,4-b]pyridin-6-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4/c1-12(2)7-4-3-6-5-9-11-8(6)10-7/h3-5H,1-2H3,(H,9,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVIUJUSHDAQSRA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC2=C(C=C1)C=NN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201245936 |
Source
|
Record name | N,N-Dimethyl-1H-pyrazolo[3,4-b]pyridin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201245936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Dimethyl-1H-pyrazolo[3,4-b]pyridin-6-amine | |
CAS RN |
63725-50-8 |
Source
|
Record name | N,N-Dimethyl-1H-pyrazolo[3,4-b]pyridin-6-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63725-50-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,N-Dimethyl-1H-pyrazolo[3,4-b]pyridin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201245936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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